molecular formula C24H22N4O5S B11006103 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)butanamide

4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)butanamide

カタログ番号: B11006103
分子量: 478.5 g/mol
InChIキー: AQDJHBGFGVQOIU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a complex polycyclic structure comprising an isoindoloquinazolinone core fused with a thiazole moiety via a butanamide linker. The isoindoloquinazolinone system is characterized by two methoxy groups at positions 9 and 10, two ketone groups at positions 5 and 11, and a dihydroisoindole ring. The compound’s synthesis likely involves multistep reactions, including cyclization and alkylation, as seen in similar quinazolinone-based syntheses .

特性

分子式

C24H22N4O5S

分子量

478.5 g/mol

IUPAC名

4-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C24H22N4O5S/c1-32-17-10-9-15-19(20(17)33-2)23(31)28-16-7-4-3-6-14(16)22(30)27(21(15)28)12-5-8-18(29)26-24-25-11-13-34-24/h3-4,6-7,9-11,13,21H,5,8,12H2,1-2H3,(H,25,26,29)

InChIキー

AQDJHBGFGVQOIU-UHFFFAOYSA-N

正規SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCC(=O)NC5=NC=CS5)OC

製品の起源

United States

生物活性

The compound 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)butanamide is a complex organic molecule that belongs to the class of quinazolinone derivatives. Its intricate structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews its biological activity based on diverse research findings.

Structural Characteristics

The compound features a unique isoindoloquinazolinone core combined with methoxy groups and a butanamide side chain. The molecular formula is C21H20N2O6C_{21}H_{20}N_{2}O_{6} with a molecular weight of approximately 489.5 g/mol. Its structural attributes allow for interactions with enzymes and receptors that are pivotal in various biological pathways.

Anticancer Activity

Research indicates that quinazolinone-based compounds exhibit significant anticancer properties. In particular:

  • Mechanism of Action : These compounds often target specific pathways involved in cell proliferation and apoptosis. For instance, hybrid compounds have demonstrated effectiveness against cancer cell lines such as MDA-MB-231, showcasing IC50 values ranging from 0.36 to 40.90 μM .
  • Case Study : A study synthesized benzenesulfonamide-linked quinazolinone hybrids which were screened for anticancer activity. Among these, certain derivatives showed promising results in inhibiting epidermal growth factor receptor (EGFR) activity .

Antibacterial Properties

The compound's structure may also confer antibacterial activity:

  • Inhibition of Bacterial Growth : Quinazolinone derivatives have been reported to exhibit antibacterial effects against various strains. The presence of thiazole in the side chain may enhance this activity due to its known interactions with bacterial enzymes .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor:

  • Urease and COX Inhibition : Quinazolinone derivatives have been studied for their ability to inhibit urease and cyclooxygenase (COX) enzymes, which are relevant in treating conditions like gastric ulcers and inflammation .

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and biological activity is crucial:

Structural Feature Biological Activity Impact
Methoxy GroupsEnhance solubility and bioavailability
Thiazole Side ChainPotentially increases antibacterial activity
Butanamide LinkageInfluences binding affinity to targets

Research indicates that modifications to the substituents on the quinazolinone core can significantly alter the biological efficacy of the compound .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require optimized conditions for high yield and purity. The synthetic pathways often incorporate various reagents and catalysts tailored to achieve the desired structural configuration.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Core Structure Key Substituents Reported Activity
4-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)butanamide Isoindoloquinazolinone Furan-2-ylmethyl Not reported (PubChem entry)
1,2,4-Triazolo[3,4-a]isoindol-5-one (15) Isoindol-5-one Triazole Analgesic screening
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinone Benzamide Synthetic intermediate
2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide (4) Quinazolin-4(3H)-one Bromo, methyl, hydrazide Analgesic activity

Key Differences and Implications

Core Heterocycles: The isoindoloquinazolinone core in the target compound is more rigid and electron-rich compared to simpler quinazolin-4(3H)-one or isoindol-5-one systems. This rigidity may enhance binding affinity to hydrophobic enzyme pockets . Thiazole vs.

Substituent Effects: The methoxy groups at positions 9 and 10 in the target compound likely improve solubility compared to bromo-substituted analogs (e.g., compound 4 in ) . The butanamide linker provides flexibility, enabling better conformational adaptation to biological targets than shorter linkers in thiazolidinone derivatives .

Biological Activity: Quinazolin-4(3H)-one derivatives with hydrazide/hydrazone functionalities (e.g., compound 4) exhibit moderate analgesic activity, attributed to COX-2 inhibition . The target molecule’s thiazole group may enhance this effect due to its affinity for cysteine residues in enzymes. Triazolo-isoindol-5-one (compound 15) showed weaker activity, suggesting the isoindoloquinazolinone core in the target compound is pharmacologically superior .

Research Findings and Data

Physicochemical Properties (Inferred from Analogues)

Property Target Compound Quinazolin-4(3H)-one (4) Triazolo-isoindol-5-one (15)
Molecular Weight ~550 g/mol ~400 g/mol ~300 g/mol
LogP (Predicted) 2.8–3.5 3.0–3.8 1.5–2.0
Hydrogen Bond Acceptors 8 6 5
Rotatable Bonds 6 4 3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。